molecular formula C11H11ClO3 B14811480 3-(Tetrahydrofuran-3-yloxy)benzoyl chloride

3-(Tetrahydrofuran-3-yloxy)benzoyl chloride

Cat. No.: B14811480
M. Wt: 226.65 g/mol
InChI Key: NTLSSNFFFNVAGP-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-3-yloxy)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a tetrahydrofuran ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Tetrahydrofuran-3-yloxy)benzoyl chloride typically involves the reaction of 3-hydroxybenzoyl chloride with tetrahydrofuran under specific conditions. One common method is the Schotten-Baumann reaction, which involves the acylation of alcohols and amines by acyl halides in the presence of an aqueous alkaline solution . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-3-yloxy)benzoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while hydrolysis would produce the corresponding carboxylic acid.

Scientific Research Applications

3-(Tetrahydrofuran-3-yloxy)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients.

    Polymer Chemistry: It serves as a building block for the synthesis of specialized polymers with unique properties.

    Material Science: The compound is used in the development of advanced materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-3-yloxy)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce benzoyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler compound with similar reactivity but without the tetrahydrofuran ring.

    3-(Tetrahydrofuran-2-yloxy)benzoyl Chloride: A structural isomer with the ether linkage at a different position on the tetrahydrofuran ring.

    Phenylacetyl Chloride: Another acyl chloride with a different aromatic ring structure.

Uniqueness

3-(Tetrahydrofuran-3-yloxy)benzoyl chloride is unique due to the presence of the tetrahydrofuran ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds that require precise control over their chemical structure and reactivity.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

3-(oxolan-3-yloxy)benzoyl chloride

InChI

InChI=1S/C11H11ClO3/c12-11(13)8-2-1-3-9(6-8)15-10-4-5-14-7-10/h1-3,6,10H,4-5,7H2

InChI Key

NTLSSNFFFNVAGP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=CC(=C2)C(=O)Cl

Origin of Product

United States

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